N-BOC-piperidine-4-carboxylic acid
CAS No.: 84358-13-4
Cat. No.: VC21538981
Molecular Formula: C11H19NO4
Molecular Weight: 229,28 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 84358-13-4 |
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Molecular Formula | C11H19NO4 |
Molecular Weight | 229,28 g/mole |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
Standard InChI Key | JWOHBPPVVDQMKB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O |
Chemical Identity and Physical Properties
Basic Information
N-BOC-piperidine-4-carboxylic acid is a white crystalline powder with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is identified by multiple CAS registry numbers, including 84358-13-4 . The compound is also known by numerous synonyms, including BOC-isonipecotic acid, 1-Boc-piperidine-4-carboxylic acid, and 1-(tert-butoxycarbonyl)isonipecotic acid, reflecting its widespread use across different research domains .
Physicochemical Properties
The compound possesses distinct physicochemical properties that make it valuable for synthetic applications. These properties are summarized in the following table:
Property | Value |
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Molecular Formula | C11H19NO4 |
Molecular Weight | 229.27 g/mol |
Melting Point | 148-153 °C |
Boiling Point | 353.2 ± 35.0 °C (Predicted) |
Density | 1.164 ± 0.06 g/cm³ (Predicted) |
pKa | 4.56 ± 0.20 (Predicted) |
Physical Form | Crystalline Powder |
Color | White |
Water Solubility | Insoluble in water |
These physicochemical properties influence its reactivity, stability, and utility in various chemical processes . The relatively high melting and boiling points suggest considerable molecular stability, which is beneficial for its role as a protecting group in organic synthesis.
Structural Characteristics
The structure of N-BOC-piperidine-4-carboxylic acid features three key components: a piperidine ring, a carboxylic acid group at the 4-position, and a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom. This structural arrangement provides both reactivity at the carboxylic acid position and protection at the amine site, making it particularly useful in multistep syntheses where selective reactivity is essential.
The BOC group serves as a protecting group for the secondary amine in the piperidine ring, preventing unwanted side reactions during synthetic procedures. This protection is reversible, allowing for selective deprotection under appropriate conditions, typically acidic environments such as trifluoroacetic acid treatment.
Synthesis and Production Methods
Laboratory Synthesis Routes
The most common synthesis route for N-BOC-piperidine-4-carboxylic acid involves the protection of isonipecotic acid (piperidine-4-carboxylic acid) with di-tert-butyl dicarbonate . This reaction typically proceeds under basic conditions, using a base such as sodium carbonate or triethylamine to facilitate the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the di-tert-butyl dicarbonate.
The reaction can be represented as:
Piperidine-4-carboxylic acid + (Boc)₂O → N-BOC-piperidine-4-carboxylic acid
This synthetic approach is widely employed due to its simplicity, high yield, and the ready availability of starting materials. The reaction conditions are generally mild, making it suitable for laboratory-scale preparations.
Industrial Production Methods
In industrial settings, the production of N-BOC-piperidine-4-carboxylic acid follows similar synthetic pathways but utilizes continuous flow reactors and automated systems to scale up production while maintaining high purity and yield. These advanced production methods allow for more efficient heat transfer, precise control of reaction parameters, and reduced solvent usage compared to traditional batch processes.
The industrial synthesis often incorporates in-line purification steps, such as crystallization or column chromatography, to ensure the final product meets the required specifications for pharmaceutical applications. Quality control measures, including HPLC analysis and spectroscopic characterization, are integral to industrial production processes.
Chemical Reactivity
Types of Reactions
N-BOC-piperidine-4-carboxylic acid participates in various chemical reactions, owing to its functional groups. The most significant reaction types include:
Substitution Reactions
The compound can undergo nucleophilic substitution reactions where the BOC group can be replaced by other functional groups. This reactivity is particularly useful in creating diverse derivatives for structure-activity relationship studies in drug development.
Deprotection Reactions
The BOC protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl. This deprotection step reveals the free amine, which can then participate in further reactions such as amide formation, reductive amination, or alkylation.
Common Reagents and Conditions
Several reagents are commonly employed in reactions involving N-BOC-piperidine-4-carboxylic acid:
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Trifluoroacetic Acid (TFA): Used for the deprotection of the BOC group, typically in dichloromethane solvent.
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Sodium Carbonate: Employed as a base in the initial synthesis of the compound from isonipecotic acid.
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Coupling Reagents: Such as DCC (dicyclohexylcarbodiimide) or HATU, used to form amide bonds with the carboxylic acid moiety.
Major Products Formed
The reactions of N-BOC-piperidine-4-carboxylic acid yield various products that find applications in pharmaceutical research:
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Free Amine Derivatives: Formed after deprotection of the BOC group, these can serve as starting materials for further functionalization.
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Amides and Esters: Created through reactions at the carboxylic acid position, these derivatives often exhibit enhanced biological activities.
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Substituted Piperidine Derivatives: Various functional groups can be introduced to modify the properties and activities of the core structure.
Applications in Scientific Research
Pharmaceutical Applications
N-BOC-piperidine-4-carboxylic acid plays a significant role in pharmaceutical research and development. It serves as a key intermediate in the synthesis of various biologically active compounds, including:
Antiviral Agents
The compound has been utilized in the development of anti-HIV drugs and other antiviral medications. Its structural features allow for the creation of compounds that can interact with viral proteins or enzymes, potentially inhibiting viral replication or assembly.
CNS Disorders Treatment
Research indicates that derivatives of N-BOC-piperidine-4-carboxylic acid show potential in treating central nervous system disorders such as epilepsy and Parkinson's disease. The piperidine scaffold is present in numerous CNS-active drugs, making this protected intermediate valuable for creating novel neurological agents.
Analgesics and Anticholinergics
The compound has been employed in the development of pain management medications and anticholinergic drugs for respiratory conditions. Its ability to be incorporated into complex structures while maintaining specific spatial arrangements makes it useful for designing compounds with selective receptor interactions.
Drug Delivery Systems
Recent studies have explored the use of N-BOC-piperidine-4-carboxylic acid in dendrimer-based drug delivery systems. The compound has been incorporated into triazine dendrimers to enhance the solubility and bioavailability of therapeutic agents such as camptothecin derivatives. This approach has shown improved therapeutic efficacy in cell culture studies, highlighting the compound's utility beyond its role as a synthetic intermediate.
Synthetic Applications
Beyond its role in drug development, N-BOC-piperidine-4-carboxylic acid serves as an essential building block in organic synthesis:
Peptide Synthesis
The compound is used to protect amino groups during peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions. This application is particularly valuable in creating complex peptides with specific biological activities.
Heterocycle Synthesis
N-BOC-piperidine-4-carboxylic acid acts as a precursor for synthesizing various nitrogen-containing heterocycles, which are valuable in medicinal chemistry. The piperidine ring can be incorporated into fused heterocyclic systems, expanding the diversity of accessible chemical structures.
Biological Activity and Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of derivatives synthesized from N-BOC-piperidine-4-carboxylic acid. These compounds have shown promising results against various bacterial strains, with mechanisms of action believed to involve interference with bacterial cell wall synthesis, similar to traditional β-lactam antibiotics.
Role in Drug Development
The compound serves as an important intermediate in the synthesis of various bioactive compounds, including heterocyclic amino acids and peptides. The BOC protecting group facilitates the selective functionalization of the piperidine ring, allowing for the development of chiral building blocks essential in drug design.
Case Studies in Research
Several research efforts have demonstrated the utility of N-BOC-piperidine-4-carboxylic acid in pharmaceutical development:
Novel Heterocyclic Amino Acids
Studies have reported the regioselective synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These compounds exhibited significant biological activity and were evaluated for their potential use in therapeutic applications.
Antibiotic Resistance
Research has focused on using N-BOC-piperidine-4-carboxylic acid derivatives to combat antibiotic resistance. The structural modifications made possible through this compound allowed for enhanced efficacy against resistant bacterial strains, suggesting potential applications in addressing the growing global challenge of antimicrobial resistance.
Analytical Characterization
Spectroscopic Methods
The characterization of N-BOC-piperidine-4-carboxylic acid typically involves various spectroscopic techniques:
Infrared Spectroscopy (FT-IR)
FT-IR analysis reveals characteristic carbonyl stretches, with the BOC group C=O appearing at approximately 1680–1720 cm⁻¹ and the carboxylic acid C=O at approximately 1700–1750 cm⁻¹. These spectral features are useful for confirming the presence of both functional groups.
Nuclear Magnetic Resonance (NMR)
¹H NMR spectroscopy shows distinctive signals for the compound:
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BOC tert-butyl protons appear as a singlet at approximately 1.4 ppm
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Piperidine ring protons resonate between 1.5–3.5 ppm
¹³C NMR provides additional structural information:
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Carboxylic acid carbon signal at approximately 170–175 ppm
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BOC carbonyl carbon at approximately 155 ppm
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly employed for purity assessment and quality control of N-BOC-piperidine-4-carboxylic acid. Typical HPLC methods utilize reverse-phase columns with UV detection, allowing for quantitative analysis and identification of potential impurities.
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